Punicafolin (CAS 88847-11-4) is a highly specialized hydrolyzable ellagitannin natively found in the leaves of Punica granatum, characterized by a central glucose core bridged by a 1,2,4-tri-O-galloyl and a 3,6-(R)-hexahydroxydiphenoyl (HHDP) group [1]. In industrial and scientific procurement, Punicafolin serves as a critical reference standard for tannin conformational analysis, a benchmark target for stereodivergent carbohydrate functionalization, and a high-affinity lead compound in cardiovascular drug discovery [2]. Its precise stereochemistry and unique structural constraints make it a rigorous baseline material for evaluating the purity, synthetic accessibility, and target engagement of complex polyphenol derivatives, prioritizing decision-relevant metrics over generic botanical extract applications.
Substituting pure Punicafolin with simpler gallotannins, unbridged ellagitannins, or crude pomegranate extracts fundamentally alters both the 3D molecular topology and the resulting target engagement [1]. The presence of the 3,6-(R)-HHDP bridge in Punicafolin forces the glucose core into a dynamic equilibrium between skew-boat (3S1) and chair (1C4) conformations, a critical thermodynamic feature absent in standard 4C1-locked precursors [1]. This conformational flexibility directly dictates receptor binding affinities, such as its high-affinity interaction with endothelial nitric oxide synthase (eNOS) [2]. Furthermore, generic botanical mixtures suffer from batch-to-batch variability and cannot provide the precise stereochemical control required for rigorous structure-activity relationship (SAR) studies or quantitative NMR benchmarking.
Unlike standard glucose derivatives that rigidly adopt a 4C1 chair conformation, Punicafolin exhibits a highly specific conformational equilibrium [1]. Density functional theory (DFT) calculations and 1H NMR coupling constant analyses demonstrate that Punicafolin exists as an equilibrium mixture of 3S1 (skew-boat) and 1C4 (chair) states [1]. In contrast, the unbridged precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose remains locked in the 4C1 conformation [1].
| Evidence Dimension | Solution-state conformational equilibrium |
| Target Compound Data | Punicafolin: 3S1 / 1C4 equilibrium (~65:35) |
| Comparator Or Baseline | 1,2,3,4,6-penta-O-galloyl-β-D-glucose: Strict 4C1 conformation |
| Quantified Difference | Shift from a locked 4C1 chair to a dynamic 3S1/1C4 equilibrium |
| Conditions | 1H NMR and DFT calculations (B3LYP/6-31G(d,p)) in solvent |
This exact conformational profile is essential for calibrating NMR models and preventing the structural misassignment of novel, conformationally flexible ellagitannins in analytical workflows.
The procurement of pure ellagitannins has historically been hindered by the necessity of complex botanical extractions or lengthy synthetic routes requiring extensive protecting group manipulations. Punicafolin overcomes these limitations through a streamlined, seven-step stereodivergent total synthesis starting directly from commercial α-D-glucose [1]. This method utilizes site-selective functionalization to construct the challenging 3,6-(R)-HHDP bridge without the need for protecting groups on the glucose core, offering a highly efficient alternative to traditional multi-step carbohydrate syntheses [1].
| Evidence Dimension | Synthetic route efficiency |
| Target Compound Data | Punicafolin: 7 steps from α-D-glucose |
| Comparator Or Baseline | Traditional ellagitannin synthesis: Multi-step routes with extensive protecting group dependency |
| Quantified Difference | Drastic reduction in step count and elimination of intermediate protecting group requirements |
| Conditions | Site-selective functionalization and stereodivergent coupling |
Validates a scalable, protecting-group-minimized procurement route for high-purity synthetic Punicafolin, ensuring lot-to-lot reproducibility independent of botanical sources.
In computational models evaluating therapeutic candidates for preeclampsia and endothelial dysfunction, Punicafolin demonstrates exceptional target engagement with endothelial nitric oxide synthase (eNOS) [1]. Molecular docking studies reveal that Punicafolin achieves a binding score of -11.1 kcal/mol [1]. This significantly outperforms the baseline comparator, beta-estradiol, which yields a binding score of -10.1 kcal/mol under identical simulation parameters [1].
| Evidence Dimension | eNOS binding affinity (kcal/mol) |
| Target Compound Data | Punicafolin: -11.1 kcal/mol |
| Comparator Or Baseline | Beta-estradiol: -10.1 kcal/mol |
| Quantified Difference | 1.0 kcal/mol stronger binding affinity |
| Conditions | Molecular docking simulation targeting eNOS |
Highlights Punicafolin as a superior, high-affinity candidate for procurement in cardiovascular and preeclampsia-focused drug discovery programs.
Due to its well-documented 3S1/1C4 conformational equilibrium, Punicafolin is the ideal reference standard for analytical laboratories developing DFT-based 1H NMR models [1]. It is specifically used to calibrate computational methods aimed at determining the stereochemistry and conformational flexibility of complex, bridged hydrolyzable tannins, preventing costly structural misassignments in natural product research.
Driven by its superior -11.1 kcal/mol binding affinity to eNOS, Punicafolin is highly suited for procurement by pharmaceutical teams investigating endothelial dysfunction [2]. It serves as a potent, structurally defined lead molecule for developing targeted therapies against preeclampsia and other cardiovascular conditions where nitric oxide regulation is compromised.
The established seven-step total synthesis of Punicafolin makes it a critical benchmark molecule for chemical manufacturing organizations [3]. It is used to validate new site-selective functionalization methodologies and protecting-group-free synthetic routes, demonstrating the capability to efficiently construct sterically hindered 3,6-HHDP bridges on glucose cores.